

Application Notes and Protocols for Thymidylate Synthase Activity Assay with CB30900

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Compound of Interest

Compound Name: CB30900

Cat. No.: B1668665

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Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate ($\text{CH}_2\text{H}_4\text{folate}$) as a methyl donor.[3][4] Due to its central role in cell proliferation, TS is a well-established target for cancer chemotherapy.[1] Inhibition of TS leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.

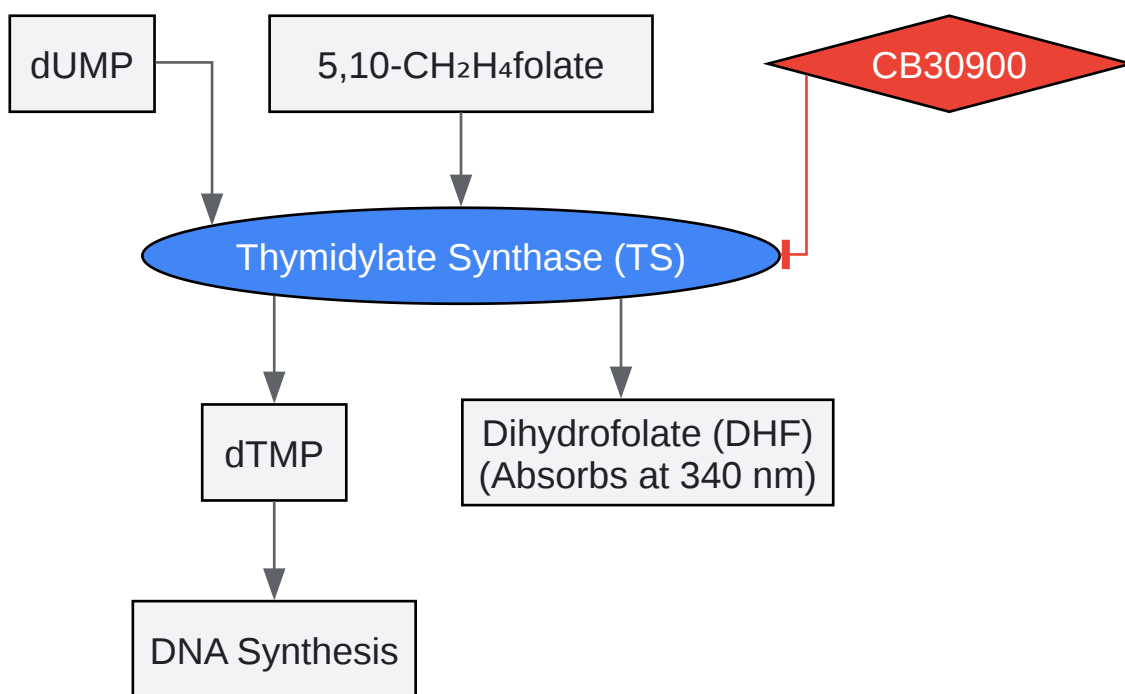
CB30900 is a potent, non-polyglutamatable dipeptide inhibitor of thymidylate synthase.[5] Its efficacy is independent of the cellular polyglutamylation machinery, which can be a mechanism of resistance to other antifolate drugs. These application notes provide a detailed protocol for assaying the activity of thymidylate synthase and determining the inhibitory potency of **CB30900** using a spectrophotometric method.

Principle of the Assay

The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm. This change in absorbance is a direct result of the conversion of the cofactor 5,10-methylenetetrahydrofolate ($\text{CH}_2\text{H}_4\text{folate}$) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP. By measuring the rate of this absorbance change, the enzymatic activity can be

quantified. The inhibitory effect of **CB30900** is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.

Signaling Pathway



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Caption: Thymidylate biosynthesis pathway and inhibition by **CB30900**.

Experimental Workflow



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Caption: Experimental workflow for the thymidylate synthase inhibition assay.

Quantitative Data Summary

Parameter	Value	Reference
CB30900 IC ₅₀	0.2 µM	[6]
Typical [TS] in assay	40 nM	[7]
Typical [dUMP] in assay	100 µM	[7]
Typical [CH ₂ H ₄ folate] in assay	150 µM	[7]
Wavelength for detection	340 nm	[7]

Experimental Protocols

Materials and Reagents

- Recombinant human thymidylate synthase (TS)
- Deoxyuridine monophosphate (dUMP)
- 5,10-Methylenetetrahydrofolate (CH₂H₄folate)
- **CB30900**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation

- Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.
- Thymidylate Synthase (TS): Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the

enzyme stock to 80 nM in cold assay buffer.

- **dUMP Solution:** Prepare a 10 mM stock solution of dUMP in deionized water. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to 200 µM in assay buffer.
- **CH₂H₄folate Solution:** Prepare a 10 mM stock solution of CH₂H₄folate in assay buffer containing 10% (v/v) 2-mercaptoethanol. This solution is light-sensitive and should be prepared fresh. Dilute the stock to 300 µM in assay buffer just before use.
- **CB30900 Stock Solution:** Prepare a 10 mM stock solution of **CB30900** in DMSO.
- **CB30900 Dilutions:** Perform serial dilutions of the **CB30900** stock solution in assay buffer to achieve a range of concentrations for the dose-response curve (e.g., from 10 µM to 0.01 µM). The final DMSO concentration in the assay should be kept below 1%.

Assay Procedure

- **Assay Setup:** Set up the reactions in a 96-well UV-transparent microplate. Each reaction will have a final volume of 200 µL.
- **Inhibitor Addition:** To the appropriate wells, add 50 µL of the various **CB30900** dilutions. For the control (uninhibited) wells, add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
- **Enzyme Addition:** Add 50 µL of the 80 nM TS solution to each well.
- **Pre-incubation:** Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** To initiate the enzymatic reaction, add a 100 µL mixture containing 100 µL of 200 µM dUMP and 100 µL of 300 µM CH₂H₄folate to each well. The final concentrations in the 200 µL reaction volume will be:
 - TS: 40 nM
 - dUMP: 100 µM
 - CH₂H₄folate: 150 µM

- **CB30900**: varying concentrations
- Absorbance Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis

- Calculate Reaction Rates: For each concentration of **CB30900** and the control, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot ($\Delta\text{Abs}/\text{min}$).
- Determine Percent Inhibition: Calculate the percentage of inhibition for each **CB30900** concentration using the following formula: $\% \text{ Inhibition} = [1 - (\text{Rate with Inhibitor} / \text{Rate of Control})] * 100$
- Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the **CB30900** concentration.
- Calculate IC_{50} : Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC_{50} value, which is the concentration of **CB30900** that causes 50% inhibition of the TS activity. Software such as GraphPad Prism or similar data analysis tools can be used for this purpose.

Troubleshooting

- High background absorbance: Ensure that the $\text{CH}_2\text{H}_4\text{folate}$ solution is freshly prepared, as it can oxidize and contribute to background absorbance.
- No or low enzyme activity: Verify the activity of the recombinant TS. Ensure all reagents are at the correct pH and concentration.
- Precipitation of compounds: Check the solubility of **CB30900** in the final assay buffer. The DMSO concentration may need to be optimized.
- Non-linear reaction rates: This may indicate substrate depletion or enzyme instability. Ensure the initial linear phase of the reaction is used for rate calculations. If necessary, adjust the enzyme concentration.

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